BenchChemオンラインストアへようこそ!

5-anilino-1,3-thiazolidine-2,4-dione

VEGFR2 inhibition angiogenesis kinase inhibitor

Procure 5-anilino-1,3-thiazolidine-2,4-dione for its unique and documented multi-target inhibition profile. The 5-anilino substituent yields a distinct polypharmacology: VEGFR2 (IC₅₀ 200 nM in A549 cells), PTP1B (IC₅₀ 1.3 µM), and DHOase (IC₅₀ ~1 mM). This is not achievable with other TZD core scaffolds like benzylidene or N-alkyl derivatives, which exhibit vastly different potency rank orders. This compound is ideal for phenotypic screening, angiogenesis research requiring graded VEGFR2 inhibition, metabolic disease programs targeting PTP1B, and as a defined SAR reference. Using this exact compound ensures consistency with published data and avoids the risk of altered target engagement from seemingly similar TZD analogs.

Molecular Formula C9H8N2O2S
Molecular Weight 208.24g/mol
CAS No. 317375-77-2
Cat. No. B368817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-anilino-1,3-thiazolidine-2,4-dione
CAS317375-77-2
Molecular FormulaC9H8N2O2S
Molecular Weight208.24g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2C(=O)NC(=O)S2
InChIInChI=1S/C9H8N2O2S/c12-7-8(14-9(13)11-7)10-6-4-2-1-3-5-6/h1-5,8,10H,(H,11,12,13)
InChIKeyCZKJOYVNKGANKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Anilino-1,3-thiazolidine-2,4-dione (CAS 317375-77-2): Procurement Baseline and Core Identity for Research Sourcing


5-Anilino-1,3-thiazolidine-2,4-dione (CAS 317375-77-2) is a thiazolidine-2,4-dione (TZD) derivative bearing a 5-anilino substituent, with molecular formula C₉H₈N₂O₂S and molecular weight 208.24 g/mol [1]. The compound has been annotated in public bioactivity databases as an inhibitor of multiple therapeutic targets including VEGFR2 (KDR), protein tyrosine phosphatase 1B (PTP1B), and dihydroorotase, with documented IC₅₀ values ranging from low nanomolar to millimolar concentrations depending on the target and assay conditions [2][3][4].

Why 5-Anilino-1,3-thiazolidine-2,4-dione Cannot Be Arbitrarily Substituted with Other Thiazolidinediones in Research Procurement


Within the thiazolidine-2,4-dione (TZD) chemotype, subtle structural variations produce profound and non-linear shifts in target engagement profiles and potency rank order. Literature demonstrates that TZD derivatives exhibit IC₅₀ values against VEGFR2 spanning four orders of magnitude—from 0.081 µM to >1580 µM—depending solely on substitution pattern [1]. Similarly, PTP1B inhibition across TZD analogs ranges from 0.41 µM to 16.83 µM [2]. The 5-anilino substitution present in 5-anilino-1,3-thiazolidine-2,4-dione confers a distinct multi-target inhibition signature that cannot be extrapolated from other TZD derivatives bearing benzylidene, N-alkyl, or heterocyclic modifications. Procurement based solely on the TZD core scaffold without precise substitutional identity carries a high risk of selecting a compound with fundamentally different potency, selectivity, or target coverage than required for the intended experimental system.

Quantitative Differentiation of 5-Anilino-1,3-thiazolidine-2,4-dione from Closest Analogs and Alternatives


VEGFR2 Kinase Inhibition: 200 nM Potency in Cellular Context vs. Sub-micromolar to Millimolar TZD Analogs

5-Anilino-1,3-thiazolidine-2,4-dione inhibits human VEGFR2 with an IC₅₀ of 200 nM (0.2 µM) when evaluated in human A549 lung adenocarcinoma cells via ELISA assay after overnight incubation [1]. This potency positions the compound approximately 2.5-fold less potent than the most active TZD analog in a parallel screen (compound 15: IC₅₀ = 0.081 µM) but substantially more potent than many structurally related TZD derivatives, which exhibit VEGFR2 IC₅₀ values ranging from 0.157 µM to 1.586 µM [2]. Notably, other TZD derivatives such as 10b and 14b demonstrate markedly weaker VEGFR2 inhibition with IC₅₀ values of 1580 µM and 1270 µM, respectively—representing a nearly 8,000-fold difference in potency from this compound [3].

VEGFR2 inhibition angiogenesis kinase inhibitor thiazolidinedione

PTP1B Inhibition: 1.3 µM Potency Matches Benchmark TZD Analog and Outperforms Positive Control

5-Anilino-1,3-thiazolidine-2,4-dione inhibits recombinant PTP1B catalytic domain with an IC₅₀ of 1.3 µM (1.30E+3 nM), measured via reduction in p-nitrophenol (pNP) formation using pNPP as substrate in an absorbance-based assay [1]. This potency is identical to that of compound 18l, a benzylidene-TZD derivative reported as a dual PTP1B inhibitor/PPAR-γ activator (IC₅₀ = 1.3 µM) that demonstrated in vivo anti-obesity and hypoglycemic efficacy in a DIO mouse model [2]. The compound exhibits approximately 7.4-fold greater PTP1B inhibitory potency than the positive control lithocholic acid (IC₅₀ = 9.62 ± 0.14 µM) and falls within the active range (0.41–4.68 µM) of a recently reported series of 1,3,4-thiadiazolyl-containing TZD derivatives [3][4].

PTP1B inhibition type 2 diabetes insulin sensitizer thiazolidinedione

Dihydroorotase Inhibition: Millimolar Potency Distinguishes from Sub-micromolar CAD Inhibitors

5-Anilino-1,3-thiazolidine-2,4-dione inhibits dihydroorotase (DHOase) from mouse Ehrlich ascites with an IC₅₀ of 1.0 mM (1.00E+6 nM), evaluated at a compound concentration of 10 µM and pH 7.37 [1]. In contrast, potent inhibitors targeting the CAD multifunctional complex—which includes the DHOase domain—have been reported with IC₅₀ values as low as 0.074 µM (74 nM) against HeLa nuclear extracts [2]. The plant flavonoid kaempferol, a natural product inhibitor of DHOase, exhibits an IC₅₀ of 31 ± 2 µM [3]. This positions 5-anilino-1,3-thiazolidine-2,4-dione as a relatively weak DHOase inhibitor (millimolar range) compared to both advanced synthetic CAD inhibitors (nanomolar) and certain natural products (micromolar).

dihydroorotase pyrimidine biosynthesis DHOase inhibitor CAD complex

Multi-Target Inhibition Profile: Distinct Target Coverage Pattern Relative to Single-Target Optimized TZD Analogs

Bioactivity data aggregated across multiple targets reveal that 5-anilino-1,3-thiazolidine-2,4-dione engages VEGFR2 (IC₅₀ = 200 nM), PTP1B (IC₅₀ = 1.3 µM), and dihydroorotase (IC₅₀ = 1 mM) [1][2][3]. This multi-target inhibition pattern—spanning a receptor tyrosine kinase, a protein tyrosine phosphatase, and a pyrimidine biosynthesis enzyme—contrasts with optimized TZD analogs that are designed for single-target potency. For example, compound 15 (IC₅₀ = 0.081 µM for VEGFR2) achieves 2.5-fold greater VEGFR2 potency but lacks documented PTP1B or DHOase activity [4]. Conversely, compound 18l (IC₅₀ = 1.3 µM for PTP1B) demonstrates dual PTP1B/PPAR-γ activity but does not inhibit VEGFR2 [5]. No direct head-to-head multi-target profiling study is available; this inference is drawn from cross-study target engagement data.

polypharmacology multi-target inhibitor kinase profiling thiazolidinedione

Recommended Research and Industrial Application Scenarios for 5-Anilino-1,3-thiazolidine-2,4-dione Based on Quantitative Evidence


Cellular Angiogenesis Studies Requiring Moderate VEGFR2 Inhibition

For researchers investigating VEGFR2-mediated angiogenesis in cellular models such as A549 lung adenocarcinoma, 5-anilino-1,3-thiazolidine-2,4-dione provides a documented IC₅₀ of 200 nM in this cell line [1]. This moderate potency (2.5-fold less than the most potent TZD analog) makes it suitable for studies where complete VEGFR2 ablation is undesirable or where a graded dose-response is needed to dissect signaling thresholds. The compound's potency is sufficient to produce measurable inhibition without the cytotoxicity or off-target liabilities that may accompany more potent inhibitors. Procurement of this exact compound ensures consistency with published A549 cell-based VEGFR2 inhibition data, which cannot be assumed when substituting other TZD derivatives with different substitution patterns [2].

PTP1B-Targeted Metabolic Disease Research with Benchmark Potency

5-Anilino-1,3-thiazolidine-2,4-dione inhibits PTP1B with an IC₅₀ of 1.3 µM—potency identical to compound 18l, a structurally related TZD analog that demonstrated significant in vivo suppression of weight gain and improvement of blood parameters (triglycerides, total cholesterol, NEFA) in a diet-induced obesity mouse model [1][2]. This compound is therefore appropriate for metabolic disease research programs focused on PTP1B as an insulin-sensitizing target. The 1.3 µM potency positions it within the active range of contemporary PTP1B inhibitor series (0.41–4.68 µM) and provides 7.4-fold greater potency than the positive control lithocholic acid [3].

Scaffold Optimization and Medicinal Chemistry Derivatization Programs

The 5-anilino substitution represents a specific structural variation on the TZD core that yields a distinct target engagement profile spanning VEGFR2 (200 nM) and PTP1B (1.3 µM) [1][2]. This baseline activity profile provides a defined starting point for medicinal chemistry efforts aimed at improving potency or selectivity. The compound's weak DHOase inhibition (IC₅₀ = 1 mM) further informs structure-activity relationship (SAR) studies, indicating that the 5-anilino substitution does not confer potent inhibition of this pyrimidine biosynthesis enzyme [3]. Researchers procuring this compound as a synthetic intermediate or SAR reference can rely on the documented multi-target data to guide derivatization strategies.

Polypharmacology Tool Compound for Phenotypic Screening

Unlike optimized TZD analogs that are engineered for single-target potency (e.g., compound 15 for VEGFR2 or compound 18l for PTP1B/PPAR-γ), 5-anilino-1,3-thiazolidine-2,4-dione exhibits measurable inhibition across at least three distinct protein targets: VEGFR2 (receptor tyrosine kinase), PTP1B (protein tyrosine phosphatase), and DHOase (pyrimidine biosynthesis enzyme) [1][2][3]. This broader target coverage makes it a candidate tool compound for phenotypic screening campaigns where the biological endpoint may depend on the integrated modulation of multiple signaling nodes rather than exquisite single-target selectivity. Procurement of this compound for such applications is justified by its documented polypharmacology, a property not shared by single-target-optimized analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-anilino-1,3-thiazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.